{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol
Overview
Description
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a chemical compound that features a piperidine ring substituted with a bromothiophene moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: The bromothiophene intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromothiophene moiety can undergo reduction to form a thiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a thiophene derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Receptors: The piperidine moiety may interact with neurotransmitter receptors, influencing their activity.
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- {1-[(4-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
- {1-[(4-Fluorothiophen-2-yl)methyl]piperidin-3-yl}methanol
- {1-[(4-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanol
Comparison:
- Uniqueness: The presence of the bromine atom in {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-10-4-11(15-8-10)6-13-3-1-2-9(5-13)7-14/h4,8-9,14H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZAFVECJUGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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